3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenyl group attached to the oxadiazole ring and a methylsulfanyl group attached to the propan-1-amine chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Formation of the Propan-1-amine Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Amides, ureas, and other substituted products.
Scientific Research Applications
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with enzymes and receptors.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and the amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-1-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine: Similar structure but with a butan-1-amine chain instead of a propan-1-amine chain.
Uniqueness
The uniqueness of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine lies in its specific combination of functional groups and structural features. The presence of the oxadiazole ring, phenyl group, methylsulfanyl group, and propan-1-amine chain provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCBXLRZAVWPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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